6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its unique chemical properties and potential applications in various scientific domains. The presence of the difluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of the compound, making it a valuable target for research and development.
Preparation Methods
The synthesis of 6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the introduction of the difluoromethyl group through various chemical reactions. One common method is the use of difluoromethylation reagents, which can transfer the CF2H group to the desired position on the pyrimidine ring. This process often requires the use of metal-based catalysts and specific reaction conditions to achieve high yields and selectivity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure efficiency and scalability .
Chemical Reactions Analysis
6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-coupling: The compound can participate in cross-coupling reactions with other organic molecules to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include metal catalysts, specific solvents, and controlled temperatures to ensure the desired reaction pathway and product formation .
Scientific Research Applications
6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
6-(Difluoromethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:
Difluoromethylated pyridines: These compounds also feature the difluoromethyl group and are used in medicinal chemistry for their enhanced biological activity.
Trifluoromethylated compounds: These compounds have a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
Fluorinated phenanthridines: These compounds are used in the development of pharmaceuticals with anticancer and antitumor properties.
The uniqueness of this compound lies in its specific structure and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H6F2N2O2 |
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Molecular Weight |
176.12 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6F2N2O2/c1-2-3(4(7)8)9-6(12)10-5(2)11/h4H,1H3,(H2,9,10,11,12) |
InChI Key |
ZNVUGSVWPMARSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)C(F)F |
Origin of Product |
United States |
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